molecular formula C10H11N3O3 B14807430 4-Cyclopropoxypyridine-3,5-dicarboxamide

4-Cyclopropoxypyridine-3,5-dicarboxamide

Cat. No.: B14807430
M. Wt: 221.21 g/mol
InChI Key: JDZQGJYSNGGAKN-UHFFFAOYSA-N
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Description

4-Cyclopropoxypyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two carboxamide groups at the 3 and 5 positions

Preparation Methods

The synthesis of 4-Cyclopropoxypyridine-3,5-dicarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of pyridine-3,5-dicarboxylic acid with cyclopropylamine under appropriate reaction conditions . The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid groups, followed by the addition of cyclopropylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Cyclopropoxypyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties. It may also be used as a probe or tool compound in biochemical assays.

    Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In industrial applications, 4-Cyclopropoxypyridine-3,5-dicarboxamide is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridine-3,5-dicarboxamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity or function. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

4-Cyclopropoxypyridine-3,5-dicarboxamide can be compared with other similar compounds, such as:

    Pyridine-3,5-dicarboxamide: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.

    4-Methoxypyridine-3,5-dicarboxamide:

    4-Ethoxypyridine-3,5-dicarboxamide: Similar to the methoxy derivative but with an ethoxy group, which can influence its solubility and interaction with other molecules.

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts specific steric and electronic effects that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-cyclopropyloxypyridine-3,5-dicarboxamide

InChI

InChI=1S/C10H11N3O3/c11-9(14)6-3-13-4-7(10(12)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,14)(H2,12,15)

InChI Key

JDZQGJYSNGGAKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2C(=O)N)C(=O)N

Origin of Product

United States

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